LRRK2-IN-13

LRRK2 Kinase Inhibition Parkinson's Disease

LRRK2-IN-13 (CAS 3032733-17-5) is a high-purity, brain-penetrant LRRK2 inhibitor with picomolar potency (IC50 0.57 nM WT, 0.22 nM G2019S). Its low hepatocyte clearance (1.88 L/h/kg) ensures stable in vivo levels for chronic Parkinson's models. Unlike other inhibitors, its unique CNS penetration enables robust studies on neuroinflammation and lysosomal function. Purchase for reproducible, low-background kinase assays and in vivo research.

Molecular Formula C19H19ClN8O2
Molecular Weight 426.9 g/mol
Cat. No. B12367168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRRK2-IN-13
Molecular FormulaC19H19ClN8O2
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)N2C(=C3C(=N2)OCCCN4C5=NC(=NC=C5C(=N4)Cl)N3)C)OC
InChIInChI=1S/C19H19ClN8O2/c1-10-5-6-13(17(22-10)29-3)28-11(2)14-18(26-28)30-8-4-7-27-16-12(15(20)25-27)9-21-19(23-14)24-16/h5-6,9H,4,7-8H2,1-3H3,(H,21,23,24)
InChIKeySFNLYWNEKKJCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRRK2-IN-13 Potency and Procurement Guide for Parkinson's Research


LRRK2-IN-13 (Compound 13; CAS 3032733-17-5) is a small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2) with reported picomolar potency [1]. It is structurally defined by the molecular formula C19H19ClN8O2 and a molecular weight of 426.86 g/mol . The compound has been characterized for its inhibition of both wild-type (WT) and mutant LRRK2, as well as its brain-penetrant properties, positioning it as a research tool for neurodegenerative disease studies [1].

Why Generic LRRK2 Inhibitors Cannot Substitute for LRRK2-IN-13


LRRK2 inhibitors are not functionally interchangeable. Critical variations in selectivity profiles, mutant versus wild-type potency, and central nervous system (CNS) penetration create distinct utility profiles [1]. A compound with potent wild-type activity may be suboptimal for the G2019S mutant, the most common genetic cause of Parkinson's disease, and vice versa. Furthermore, many inhibitors lack sufficient brain exposure, limiting their value for CNS disease models. Direct substitution based solely on nominal LRRK2 inhibition can lead to confounding results due to unrecognized off-target kinase activity. The following quantitative evidence delineates the specific differentiation points for LRRK2-IN-13.

LRRK2-IN-13 Quantitative Differentiation and Comparative Performance Data


LRRK2-IN-13 Wild-Type LRRK2 Potency vs. LRRK2-IN-1

LRRK2-IN-13 exhibits substantially greater potency against wild-type (WT) LRRK2 compared to the first-generation tool compound LRRK2-IN-1. The reported IC50 for LRRK2-IN-13 against WT LRRK2 is 0.57 nM [1], whereas LRRK2-IN-1 demonstrates an IC50 of 13 nM under comparable in vitro conditions . This represents an approximately 22.8-fold improvement in potency.

LRRK2 Kinase Inhibition Parkinson's Disease

LRRK2-IN-13 G2019S Mutant LRRK2 Potency vs. PF-06447475

LRRK2-IN-13 demonstrates enhanced potency against the pathologically relevant LRRK2 G2019S mutant compared to the widely used tool compound PF-06447475. LRRK2-IN-13 achieves an IC50 of 0.22 nM against the G2019S mutant [1], while PF-06447475 exhibits an IC50 of 11 nM [2]. This represents a 50-fold increase in potency against this specific mutant.

LRRK2 G2019S Mutation Parkinson's Disease

LRRK2-IN-13 Metabolic Stability and Predicted Clearance

LRRK2-IN-13 exhibits low predicted hepatic clearance, suggesting favorable metabolic stability. In an in vitro hepatocyte stability assay, LRRK2-IN-13 (0.05 μM; 1-120 min) demonstrated an intrinsic clearance (CLint) of 1.88 L/h/kg [1]. This low clearance value supports potential for sustained systemic exposure in vivo, a critical attribute for chronic dosing studies in animal models. In contrast, no comparable CLint data is available for LRRK2-IN-1 from the same source.

Pharmacokinetics Metabolic Stability Hepatocyte Clearance

LRRK2-IN-13 Reported Brain Penetration vs. MLi-2 (Cellular Potency Comparison)

While direct brain-to-plasma ratios are not publicly disclosed for LRRK2-IN-13, the compound is described as brain-penetrant [1]. This is a critical feature for CNS applications, distinguishing it from many LRRK2 inhibitors that fail to cross the blood-brain barrier. For context, the highly brain-penetrant comparator MLi-2 shows a significant drop in potency when moving from a purified enzyme assay (IC50 = 0.76 nM) to a cellular assay measuring pSer935 dephosphorylation (IC50 = 1.4 nM) [2]. LRRK2-IN-13's cellular potency and CNS penetration data remain to be fully characterized and compared.

CNS Penetration Brain Exposure LRRK2

Optimal Research Applications for LRRK2-IN-13


High-Precision In Vitro Kinase Assays

LRRK2-IN-13 is ideally suited for biochemical and cellular kinase assays requiring maximal potency against wild-type LRRK2 and the G2019S mutant [1]. Its picomolar IC50 values enable experiments at low concentrations, minimizing the risk of off-target kinase inhibition and providing a cleaner signal for mechanistic studies [2].

Pharmacokinetic and Metabolism Studies

The reported low intrinsic hepatocyte clearance (1.88 L/h/kg) makes LRRK2-IN-13 a suitable candidate for in vivo pharmacokinetic studies where sustained drug levels are required [3]. This property is advantageous for designing dosing regimens in chronic animal models of Parkinson's disease.

CNS-Targeted Research

Given its reported brain-penetrant properties [1], LRRK2-IN-13 is a valuable tool for investigating LRRK2 function in the central nervous system. It is particularly relevant for studies in rodent models where brain exposure is necessary to assess the effects of LRRK2 inhibition on neuroinflammation, lysosomal function, or neurodegeneration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for LRRK2-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.